molecular formula C8H6BrClO3 B1266919 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde CAS No. 90004-83-4

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde

Cat. No.: B1266919
CAS No.: 90004-83-4
M. Wt: 265.49 g/mol
InChI Key: HQOHSCYWUXNDDY-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrClO3 It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, hydroxyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde typically involves the bromination and chlorination of 4-hydroxy-5-methoxybenzaldehyde. The process can be summarized as follows:

    Bromination: 4-Hydroxy-5-methoxybenzaldehyde is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position.

    Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid are typical oxidizing agents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are commonly employed reducing agents.

Major Products:

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Oxidation: The major product is 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzoic acid.

    Reduction: The major product is 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzyl alcohol.

Scientific Research Applications

2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies investigating the biological activity of halogenated benzaldehyde derivatives.

    Industrial Applications: The compound may find use in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-Bromo-4-hydroxy-5-methoxybenzaldehyde
  • 3-Chloro-4-hydroxy-5-methoxybenzaldehyde
  • 2-Bromo-3-chloro-5-hydroxybenzaldehyde

Comparison: 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is unique due to the specific positions of the bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and physical properties, making it suitable for distinct applications in research and industry.

Properties

IUPAC Name

2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOHSCYWUXNDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294312
Record name 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90004-83-4
Record name NSC95791
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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